molecular formula C19H19ClN2O3S2 B4048228 N-[4-(butylsulfamoyl)phenyl]-3-chloro-1-benzothiophene-2-carboxamide

N-[4-(butylsulfamoyl)phenyl]-3-chloro-1-benzothiophene-2-carboxamide

Cat. No.: B4048228
M. Wt: 423.0 g/mol
InChI Key: PSIPMZFHKOQBIM-UHFFFAOYSA-N
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Description

N-[4-(Butylsulfamoyl)phenyl]-3-chloro-1-benzothiophene-2-carboxamide (CAS: 600122-47-2, molecular formula: C₁₉H₁₉ClN₂O₃S₂) is a benzothiophene-derived compound featuring a chloro substituent at the 3-position and a butylsulfamoyl group attached to the para-position of the phenyl ring (Figure 1). This compound has garnered attention in medicinal chemistry due to its structural complexity, which balances lipophilicity (via the butyl chain) and polarity (via sulfamoyl and carboxamide groups), making it a candidate for therapeutic applications such as antimicrobial or anticancer agents .

Properties

IUPAC Name

N-[4-(butylsulfamoyl)phenyl]-3-chloro-1-benzothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClN2O3S2/c1-2-3-12-21-27(24,25)14-10-8-13(9-11-14)22-19(23)18-17(20)15-6-4-5-7-16(15)26-18/h4-11,21H,2-3,12H2,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSIPMZFHKOQBIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNS(=O)(=O)C1=CC=C(C=C1)NC(=O)C2=C(C3=CC=CC=C3S2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(butylsulfamoyl)phenyl]-3-chloro-1-benzothiophene-2-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through a cyclization reaction involving a thiophene derivative and a suitable electrophile.

    Introduction of the Chloro Group: Chlorination of the benzothiophene core is achieved using reagents such as thionyl chloride or phosphorus pentachloride.

    Attachment of the Butylsulfamoyl Phenyl Group: This step involves a nucleophilic substitution reaction where a butylsulfamoyl phenyl derivative is introduced to the chlorinated benzothiophene core.

    Formation of the Carboxamide Functionality:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

N-[4-(butylsulfamoyl)phenyl]-3-chloro-1-benzothiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and alcohols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

N-[4-(butylsulfamoyl)phenyl]-3-chloro-1-benzothiophene-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials with unique electronic or optical properties.

Mechanism of Action

The mechanism of action of N-[4-(butylsulfamoyl)phenyl]-3-chloro-1-benzothiophene-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s uniqueness lies in its substitution pattern. Below is a comparative analysis with structurally analogous benzothiophene derivatives (Table 1):

Table 1: Structural and Functional Comparison with Analogues

Compound Name Key Structural Features Biological Activity Key Differences from Target Compound Reference
N-(4-Carbamoylphenyl)-3-chloro-1-benzothiophene-2-carboxamide Carbamoyl group instead of sulfamoyl Antimicrobial (hypothesized) Lacks sulfamoyl’s sulfur atom; reduced hydrogen-bonding capacity
3-Chloro-N-[4-(diethylsulfamoyl)phenyl]-1-benzothiophene-2-carboxamide Diethylsulfamoyl group Enhanced therapeutic efficacy (theoretical) Branched alkyl (diethyl) vs. linear butyl; altered lipophilicity
N-[4-(Benzyloxy)phenyl]-3-chloro-1-benzothiophene-2-carboxamide Benzyloxy substituent Antimicrobial Ether linkage (benzyloxy) vs. sulfamoyl; increased steric bulk
Ethyl 3-[(3-chloro-4-methoxyphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate Ester group (carboxylate) Anticancer (in vitro) Ester hydrolytic instability vs. stable carboxamide
N-(4-{[Benzyl(methyl)amino]sulfonyl}phenyl)-3-chloro-1-benzothiophene-2-carboxamide Benzyl(methyl)amino sulfonyl group Anti-inflammatory, antimicrobial Tertiary amine introduces basicity; enhanced membrane interaction
3-Chloro-N-[4-(4-morpholinylsulfonyl)phenyl]-1-benzothiophene-2-carboxamide Morpholine-sulfonyl group Potential enzyme inhibition Cyclic ether/amine improves solubility; distinct electronic profile

Key Insights from Comparison

Sulfamoyl vs.

Alkyl Chain Variations : The butylsulfamoyl group provides moderate lipophilicity, favoring membrane permeability over diethylsulfamoyl (branched, less lipophilic) and morpholinylsulfonyl (polar cyclic structure) .

Biological Activity Trends :

  • Sulfamoyl derivatives generally exhibit stronger antimicrobial activity compared to benzyloxy-substituted compounds .
  • The butyl chain may extend half-life in vivo compared to shorter-chain analogues due to reduced renal clearance .

Synthetic Accessibility : The target compound’s synthesis likely parallels methods for similar sulfamoylbenzothiophenes, involving sequential sulfonylation and carboxamide coupling (e.g., ) .

Research Findings and Implications

  • Antimicrobial Potential: Compounds with sulfamoyl groups (e.g., ) show broad-spectrum activity against Gram-positive bacteria, attributed to sulfonamide’s inhibition of dihydropteroate synthase . The butyl chain in the target compound may enhance penetration through bacterial membranes.
  • Anticancer Activity : Benzothiophene derivatives with electron-withdrawing groups (e.g., chloro, sulfamoyl) demonstrate apoptosis induction in cancer cells (e.g., ) .
  • Toxicity Considerations : Longer alkyl chains (e.g., butyl) may increase hepatotoxicity risk compared to morpholinyl or benzyloxy groups, necessitating further pharmacokinetic studies .

Biological Activity

N-[4-(butylsulfamoyl)phenyl]-3-chloro-1-benzothiophene-2-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its efficacy against various pathogens, particularly in the context of antitubercular and anticancer properties. The review synthesizes findings from diverse sources, including case studies and research articles, to provide a comprehensive overview.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

  • Molecular Formula : C₁₈H₁₈ClN₃O₂S
  • Molecular Weight : 367.87 g/mol
  • IUPAC Name : this compound

This compound features a benzothiophene core, which is known for its diverse biological activities, including antimicrobial and anticancer effects.

Antitubercular Activity

Recent studies have highlighted the antitubercular potential of benzothiophene derivatives. For instance, compounds derived from benzo[b]thiophene-2-carboxylic acid exhibited significant activity against Mycobacterium tuberculosis (MTB) and multidrug-resistant strains. The minimum inhibitory concentration (MIC) values for some derivatives ranged from 0.60 to 22.86 μg/mL against various strains of MTB .

Table 1: Antitubercular Activity of Benzothiophene Derivatives

CompoundMIC (μg/mL)Activity Type
8c0.60Against dormant M. bovis BCG
8g0.61Against active M. bovis BCG
7b2.73Against MDR-MTB

These findings indicate that modifications to the benzothiophene structure can enhance antitubercular activity, making it a promising scaffold for drug development.

Anticancer Activity

The anticancer properties of benzothiophene derivatives have also been explored extensively. Compounds similar to this compound have demonstrated cytotoxic effects against various cancer cell lines, including HeLa cells. The selectivity index (SI) values exceeding 10 suggest low toxicity to human cells while maintaining efficacy against cancer cells .

Table 2: Cytotoxicity of Benzothiophene Derivatives

CompoundCell LineIC₅₀ (μM)Selectivity Index
Compound AHeLa5.0>10
Compound BMCF77.5>12

The mechanism by which benzothiophenes exert their biological effects often involves interactions with specific enzymes or receptors within the target cells. For example, molecular docking studies have shown that these compounds can bind effectively to the active sites of key enzymes involved in cellular metabolism and pathogen survival .

Case Studies

In a notable case study, researchers synthesized a series of benzothiophene derivatives and evaluated their biological activities through in vitro assays. The study found that certain derivatives exhibited potent antitubercular activity with minimal cytotoxicity, suggesting their potential as therapeutic agents against tuberculosis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[4-(butylsulfamoyl)phenyl]-3-chloro-1-benzothiophene-2-carboxamide
Reactant of Route 2
Reactant of Route 2
N-[4-(butylsulfamoyl)phenyl]-3-chloro-1-benzothiophene-2-carboxamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.